molecular formula C18H15ClN2O5S2 B2733624 3-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1795086-08-6

3-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2733624
CAS No.: 1795086-08-6
M. Wt: 438.9
InChI Key: JNUMKWRFNILAPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiazolidin-2,4-dione (TZD) derivatives, such as the compound , can be synthesized using deep eutectic solvents . These solvents act as both solvents and catalysts. The synthesis process involves a Knoevenagel condensation, and the deep eutectic solvent choline chloride, N-methylurea, has been found to be the most suitable for this process .


Molecular Structure Analysis

The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .


Chemical Reactions Analysis

Thiazolidinediones, including the compound , are five-membered, heterocyclic compounds . They possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .

Scientific Research Applications

Chymase Inhibition

A study by S. Niwata et al. (1997) demonstrated the synthesis and evaluation of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives, including compounds structurally similar to the requested chemical, for their ability to selectively inhibit human heart chymase. These derivatives were optimized for chymase inhibition, showing significant selectivity and potency, which could have implications for cardiovascular diseases treatment strategies (Niwata et al., 1997).

Anticancer Activity

Chandrappa et al. (2008) synthesized a series of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives, assessed for their antiproliferative activity against various human cancer cell lines. The study revealed the importance of the nitro group on the thiazolidinone moiety and the position of substituted aryl rings in determining antiproliferative activity, suggesting potential applications in cancer therapy (Chandrappa et al., 2008).

Antibacterial and Antifungal Activities

Research by Mistry and Desai (2006) explored the synthesis of compounds with both azetidinones and thiazolidinones, showing pharmacological activity, including antibacterial and antifungal effects. This highlights the compound's relevance in developing new antimicrobial agents (Mistry & Desai, 2006).

Anti-inflammatory Properties

A study by Liang Ma et al. (2011) synthesized thiazolidine-2,4-dione derivatives, evaluating their inhibitory effects on nitric oxide production, iNOS activity, and prostaglandin E2 generation. One compound, in particular, showed superior anti-inflammatory properties compared to indomethacin, a commercial anti-inflammatory drug, suggesting potential for treating inflammatory diseases (Liang Ma et al., 2011).

Synthesis and Characterization

Shah et al. (2014) focused on the synthesis and characterization of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives, assessing their antimicrobial activities. This research contributes to the understanding of the compound's chemical properties and its potential as a scaffold for developing antimicrobial agents (Shah et al., 2014).

Mechanism of Action

TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . Their antimicrobial action is achieved by inhibiting cytoplasmic Mur ligases, and their antioxidant action is achieved by scavenging reactive oxygen species (ROS) .

Properties

IUPAC Name

3-[1-[4-(2-chlorophenoxy)phenyl]sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O5S2/c19-15-3-1-2-4-16(15)26-13-5-7-14(8-6-13)28(24,25)20-9-12(10-20)21-17(22)11-27-18(21)23/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUMKWRFNILAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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